![molecular formula C12H17NO2 B14312835 N-[2-(3-methoxyphenyl)ethyl]propanamide CAS No. 112649-80-6](/img/structure/B14312835.png)
N-[2-(3-methoxyphenyl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-methoxyphenyl)ethyl]propanamide is an organic compound belonging to the class of amides. It is characterized by the presence of a propanamide group attached to a 3-methoxyphenyl ethyl chain. This compound has a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-(3-methoxyphenyl)ethyl]propanamide can be synthesized through various methods. One common method involves the reaction of 3-methoxyphenyl ethylamine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include the use of catalysts to enhance the reaction efficiency and yield. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxyphenyl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenyl ethylamide.
Reduction: Formation of 3-methoxyphenyl ethylamine.
Substitution: Formation of various substituted phenyl ethylamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(3-methoxyphenyl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide: Similar structure with an ethoxy group instead of a methoxy group.
N-(3-methoxyphenyl)-3-phenylpropanamide: Similar structure with a phenyl group instead of an ethyl group.
Uniqueness
N-[2-(3-methoxyphenyl)ethyl]propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with biological targets compared to similar compounds .
Properties
CAS No. |
112649-80-6 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C12H17NO2/c1-3-12(14)13-8-7-10-5-4-6-11(9-10)15-2/h4-6,9H,3,7-8H2,1-2H3,(H,13,14) |
InChI Key |
NLPIPSDUJWIURK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Hydroxyphenyl)(diphenyl)methyl]phenol](/img/structure/B14312756.png)
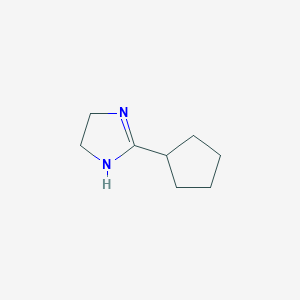
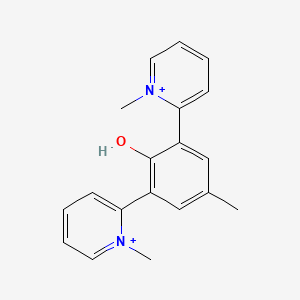
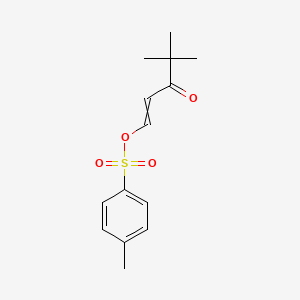
![N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine](/img/structure/B14312787.png)
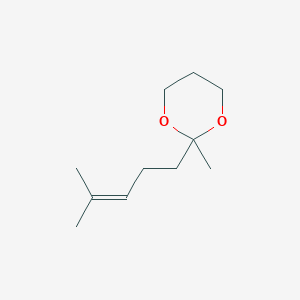
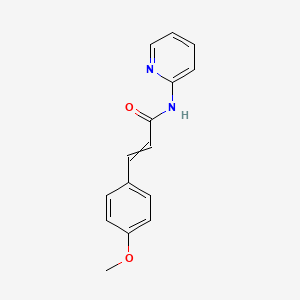
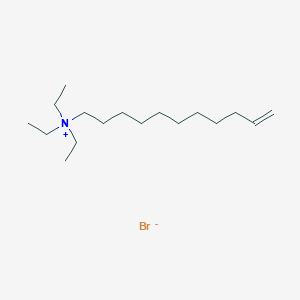

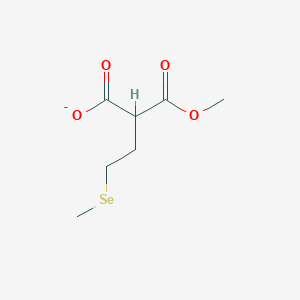
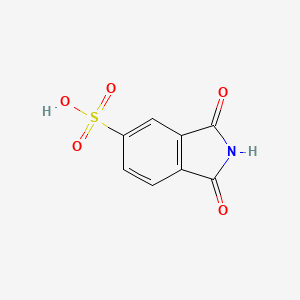
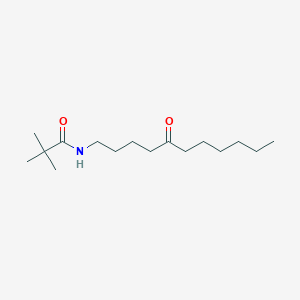
![Benzene, [[1-(nitromethyl)cyclopentyl]thio]-](/img/structure/B14312821.png)
![2-[(4-methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole](/img/structure/B14312823.png)
